molecular formula C12H16O4 B8330938 2-(2,4,5-Trimethoxyphenyl)propanal

2-(2,4,5-Trimethoxyphenyl)propanal

Cat. No.: B8330938
M. Wt: 224.25 g/mol
InChI Key: IYAFHIUZCNBQFT-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethoxyphenyl)propanal is a substituted phenylpropanal derivative with the molecular formula C₁₂H₁₆O₄ (molecular weight: 224.25 g/mol). Structurally, it features a propanal chain (CH₂CH₂CHO) attached to a 2,4,5-trimethoxyphenyl ring. This compound has been identified in Acorus calamus (sweet flag), a medicinal plant historically used in traditional medicine .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(2,4,5-trimethoxyphenyl)propanal

InChI

InChI=1S/C12H16O4/c1-8(7-13)9-5-11(15-3)12(16-4)6-10(9)14-2/h5-8H,1-4H3

InChI Key

IYAFHIUZCNBQFT-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

3-(2-Methoxyphenyl)propanoic Acid

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Substituents : Single methoxy group at the 2-position on the phenyl ring.
  • Functional Group : Carboxylic acid (-COOH) instead of an aldehyde (-CHO).
  • Physical Properties : Melting point 85–89°C; CAS RN 6342-77-4 .

3-(4-Methoxyphenyl)pyrazole

  • Molecular Formula : C₁₀H₁₀N₂O
  • Molecular Weight : 174.19 g/mol
  • Substituents : Methoxy group at the 4-position on the phenyl ring.
  • Functional Group : Pyrazole heterocycle instead of a propanal chain.

Natural Product Analogues from Acorus calamus

γ-Asarone

  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • Substituents : 2,4,5-Trimethoxy groups on a propenylbenzene core.
  • Key Differences : The propenyl group (CH₂CH=CH) contrasts with the propanal chain in 2-(2,4,5-Trimethoxyphenyl)propanal. γ-Asarone exhibits neurotoxic and anticonvulsant properties, suggesting that the aldehyde group in the target compound may alter bioactivity .

Curcumin

  • Molecular Formula : C₂₁H₂₀O₆
  • Molecular Weight : 368.38 g/mol
  • Substituents : Methoxy groups on a diferuloylmethane backbone.
  • Key Differences : Curcumin’s β-diketone structure enables metal chelation and antioxidant activity, whereas the aldehyde in this compound may favor nucleophilic reactions (e.g., Schiff base formation) .

Data Tables

Table 1: Structural and Physical Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Group CAS RN Melting Point (°C) Source
This compound C₁₂H₁₆O₄ 224.25 2,4,5-OCH₃ Aldehyde Not reported Not reported Acorus calamus
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 2-OCH₃ Carboxylic acid 6342-77-4 85–89 Synthetic
γ-Asarone C₁₂H₁₆O₃ 208.25 2,4,5-OCH₃ Propenylbenzene Not reported Not reported Acorus calamus
3-(4-Methoxyphenyl)pyrazole C₁₀H₁₀N₂O 174.19 4-OCH₃ Pyrazole Not reported Not reported Synthetic

Research Findings and Implications

Reactivity: The aldehyde group in this compound renders it more reactive toward nucleophiles (e.g., amines, alcohols) compared to carboxylic acid derivatives like 3-(2-Methoxyphenyl)propanoic acid. This reactivity could be exploited in synthetic chemistry or prodrug design.

Structural Influence: The 2,4,5-trimethoxy substitution pattern may enhance lipophilicity and membrane permeability compared to mono- or dimethoxy analogues.

Isomerism: The cis configuration of the propanal chain (as noted in ) could influence stereoselective interactions in biological systems .

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